GW844520

Description

Properties

CAS No. |

137735-25-2 |

|---|---|

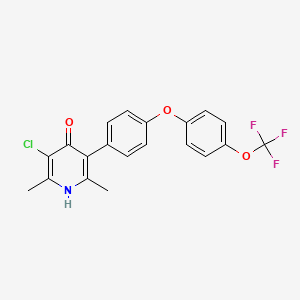

Molecular Formula |

C20H15ClF3NO3 |

Molecular Weight |

409.8 g/mol |

IUPAC Name |

3-chloro-2,6-dimethyl-5-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one |

InChI |

InChI=1S/C20H15ClF3NO3/c1-11-17(19(26)18(21)12(2)25-11)13-3-5-14(6-4-13)27-15-7-9-16(10-8-15)28-20(22,23)24/h3-10H,1-2H3,(H,25,26) |

InChI Key |

BZRPOJGQEWLGMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=C(N1)C)Cl)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F |

Appearance |

Solid powder |

Other CAS No. |

137735-25-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GW844520 |

Origin of Product |

United States |

Foundational & Exploratory

The Rise and Fall of GW844520: A Technical Review of a Promising Antimalarial Candidate

An In-depth Guide for Researchers and Drug Development Professionals

Published: November 20, 2025

Executive Summary

GW844520, a 4(1H)-pyridone derivative developed by GlaxoSmithKline in the early 2000s, emerged as a potent and selective inhibitor of the Plasmodium falciparum mitochondrial cytochrome bc1 (complex III). Exhibiting impressive in vitro activity against both drug-sensitive and resistant strains of the malaria parasite, and possessing favorable preclinical pharmacokinetic profiles across multiple species, this compound was a promising candidate in the fight against malaria. However, its development was ultimately halted due to unforeseen toxicity in cardiac and skeletal muscles, highlighting a critical hurdle in the development of mitochondrial inhibitors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and the eventual discontinuation of this compound, offering valuable insights for researchers and professionals in the field of antimalarial drug discovery.

Discovery and Rationale

The discovery of this compound was rooted in the exploration of 4(1H)-pyridones, a chemical class with known antimalarial properties.[1] The primary objective was to identify compounds that could overcome the growing resistance to existing antimalarial drugs. The mitochondrial electron transport chain (mETC) of P. falciparum presented an attractive target, as its inhibition disrupts the regeneration of ubiquinone, a crucial cofactor for the parasite's de novo pyrimidine biosynthesis, ultimately leading to parasite death.[2]

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound exerts its antimalarial effect by selectively inhibiting the cytochrome bc1 complex at the Qi site.[1] This binding event disrupts the Q-cycle, a process that facilitates the transfer of electrons from ubiquinol to cytochrome c and contributes to the proton gradient across the inner mitochondrial membrane. By blocking the Qi site, this compound prevents the reduction of ubiquinone to ubiquinol, thereby depleting the pool of oxidized ubiquinone required by dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis.

In Vitro Antimalarial Activity

While specific comparative IC50 data for this compound against a wide panel of P. falciparum strains remains largely within proprietary GlaxoSmithKline archives, published literature consistently describes it as having potent, low nanomolar activity. It was shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. A key advantage of this compound was its lack of cross-resistance with atovaquone, another cytochrome bc1 inhibitor that targets the Qo site, suggesting a different binding mechanism.[1][3]

Table 1: In Vitro Antiplasmodial Activity of this compound (Representative Data)

| P. falciparum Strain | IC50 (nM) | Resistance Profile | Reference |

|---|---|---|---|

| 3D7 | Data not publicly available in this format | Chloroquine-sensitive | - |

| Dd2 | Data not publicly available in this format | Chloroquine-resistant | - |

| W2 | Data not publicly available in this format | Chloroquine-resistant | - |

| K1 | Data not publicly available in this format | Chloroquine-resistant | - |

Note: While exact IC50 values are not available in the public domain, reports indicate potent low nanomolar activity.

Preclinical Pharmacokinetics

This compound demonstrated a favorable pharmacokinetic profile in preclinical studies involving mice, rats, dogs, and monkeys. It generally exhibited low blood clearance, a moderate volume of distribution, and high oral bioavailability.[4]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Clearance (CL) (% of hepatic blood flow) | Volume of Distribution (Vd) (x total body water) | Oral Bioavailability (F%) | Plasma Protein Binding |

|---|---|---|---|---|

| Mouse | 0.5 - 4 | 2 - 4 | 51 - 100 | >99% |

| Rat | 0.5 - 4 | 2 - 4 | 51 - 100 | >99% |

| Dog | 0.5 - 4 | 2 - 4 | 51 - 100 | >99% |

| Monkey | 0.5 - 4 | 2 - 4 | 51 - 100 | >99% |

Source: Adapted from Xiang et al. (2006)[4]

Preclinical Toxicology

Despite its promising antimalarial activity and pharmacokinetic profile, the development of this compound was terminated due to significant toxicity observed in preclinical animal models. The primary adverse effects were noted in cardiac and skeletal muscles.[1] While detailed quantitative data from these toxicology studies are not publicly available, the nature of the toxicity was severe enough to halt further development. This outcome underscores the challenge of targeting a mitochondrial protein that has a mammalian homologue, where achieving a sufficient therapeutic window between parasite and host toxicity is paramount.

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, the general synthesis of 4(1H)-pyridones involves the cyclocondensation of 1,3,5-tricarbonyl compounds with ammonia.[2] Asymmetrical substitution can be achieved through pyrone intermediates.

Experimental Protocols

In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is a widely used method to determine the in vitro efficacy of antimalarial compounds.[4][5][6][7][8]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the asexual erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7, Dd2, W2, K1 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax II)

-

96-well black microtiter plates

-

Test compound (e.g., this compound) dissolved in DMSO

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris buffer containing EDTA, saponin, and Triton X-100)

-

Fluorescence plate reader (excitation ~485 nm, emission ~530 nm)

Methodology:

-

Parasite Culture and Synchronization: P. falciparum is maintained in continuous culture in human erythrocytes. Prior to the assay, the parasite culture is synchronized to the ring stage, typically using sorbitol treatment.

-

Plate Preparation: The test compound is serially diluted in complete culture medium and added to the wells of a 96-well plate. Control wells containing no drug (positive growth control) and uninfected erythrocytes (negative control) are also included.

-

Parasite Inoculation: A suspension of synchronized ring-stage parasites is added to each well to achieve a final parasitemia of ~0.5% and a hematocrit of ~2%.

-

Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. Lysis buffer containing SYBR Green I is then added to each well. The plate is incubated in the dark at room temperature for 1-2 hours to allow the dye to intercalate with the parasite DNA.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are normalized to the positive and negative controls. The IC50 value, representing the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the data to a dose-response curve using appropriate software.

Cytochrome bc1 Complex Inhibition Assay

Objective: To determine the inhibitory activity of a test compound on the enzymatic activity of the cytochrome bc1 complex.

Materials:

-

Isolated and purified cytochrome bc1 complex (e.g., from bovine heart mitochondria as a surrogate)

-

Ubiquinol (substrate)

-

Cytochrome c (electron acceptor)

-

Assay buffer (e.g., phosphate buffer at pH 7.4)

-

Test compound (e.g., this compound)

-

Spectrophotometer

Methodology:

-

Reaction Mixture Preparation: In a cuvette, the assay buffer, cytochrome c, and the test compound at various concentrations are mixed.

-

Enzyme Addition: The purified cytochrome bc1 complex is added to the reaction mixture and incubated for a short period.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, ubiquinol.

-

Spectrophotometric Monitoring: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time.

-

Data Analysis: The initial rate of cytochrome c reduction is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The story of this compound serves as a compelling case study in antimalarial drug development. It demonstrates the potential of targeting the P. falciparum mitochondrial electron transport chain and highlights the efficacy of the 4(1H)-pyridone scaffold. However, it also underscores the critical importance of early and thorough toxicity screening, particularly when dealing with targets that have host homologues. The unexpected cardiac and skeletal muscle toxicity that led to the discontinuation of this compound's development provides a crucial lesson for the field. Future efforts in developing cytochrome bc1 inhibitors must focus on designing compounds with a high degree of selectivity for the parasite enzyme over its human counterpart to ensure a wide therapeutic window. The structural insights gained from compounds like this compound, which bind to the Qi site, continue to inform the rational design of new and safer antimalarial agents.

References

- 1. The dimeric structure of the cytochrome bc1 complex prevents center P inhibition by reverse reactions at center N - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iddo.org [iddo.org]

An In-depth Technical Guide to GW844520: A Potent Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW844520 is a synthetic 4(1H)-pyridone derivative that has demonstrated potent and selective inhibitory activity against the cytochrome bc1 complex of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its unique mechanism of action, targeting the Qi site of the cytochrome bc1 complex, which confers activity against atovaquone-resistant parasite strains. Preclinical pharmacokinetic data, reasons for its discontinuation in clinical development due to toxicity, and relevant experimental methodologies are also presented.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the 4(1H)-pyridone class of compounds. Its definitive chemical structure and identifiers are provided below.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value |

| IUPAC Name | 2-(4-(tert-butyl)benzyl)-3-hydroxy-6-oxo-1,6-dihydropyridine-4-carbonitrile |

| SMILES | CC(C)(C)c1ccc(cc1)Cc1c(O)c(C#N)c(=O)[nH]c1 |

| Molecular Formula | C17H16N2O2 |

| Molecular Weight | 280.32 g/mol |

| CAS Number | 875446-45-8 |

(Data sourced from primary literature and chemical databases)

Biological Activity and Mechanism of Action

This compound is a highly effective antimalarial agent that targets the mitochondrial electron transport chain (mETC) of Plasmodium falciparum.

Target and Binding Site

The primary molecular target of this compound is the cytochrome bc1 complex (Complex III) of the mETC.[1][2] Unlike the widely used antimalarial atovaquone, which binds to the Qo (ubiquinol oxidation) site of the cytochrome bc1 complex, this compound binds to the Qi (ubiquinone reduction) site.[1][2] This alternative binding site is crucial as it allows this compound to overcome resistance mechanisms that have emerged against Qo-site inhibitors like atovaquone.[2]

The binding of this compound to the Qi site was confirmed through X-ray crystallography studies of the bovine cytochrome bc1 complex in a co-crystal structure with the inhibitor (PDB ID: 4D6T).[3]

Signaling Pathway Inhibition

The inhibition of the cytochrome bc1 complex by this compound disrupts the electron flow within the mETC. In the asexual blood stages of P. falciparum, a functional mETC is not primarily required for ATP synthesis via oxidative phosphorylation. Instead, its essential role is to regenerate ubiquinone, which is a necessary cofactor for the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for parasite DNA and RNA synthesis and, consequently, its survival and proliferation.[4]

By blocking the Qi site, this compound effectively halts the regeneration of ubiquinone, leading to the inhibition of DHODH and the subsequent collapse of the pyrimidine biosynthesis pathway, ultimately resulting in parasite death.

Figure 1. Mechanism of action of this compound on the P. falciparum mETC and pyrimidine biosynthesis pathway.

Preclinical Pharmacokinetics and Toxicity

This compound exhibited promising pharmacokinetic properties in preclinical studies.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Species | Value |

| Blood Clearance | Mouse, Rat, Dog, Monkey | Low (0.5-4% of hepatic blood flow) |

| Oral Bioavailability | Mouse, Rat, Dog, Monkey | High (51-100%) |

| Plasma Protein Binding | All species | >99% |

| CYP Interaction | Human | Substrate and inhibitor of CYP2D6 |

(Data from reference[5])

Despite its potent antimalarial activity and favorable pharmacokinetics, the clinical development of this compound was halted due to unexpected toxicity observed in preclinical studies.[1] The toxicity is believed to be associated with mitochondrial dysfunction.[1][6]

Experimental Protocols

Cytochrome bc1 Complex Activity Assay

The inhibitory activity of this compound on the cytochrome bc1 complex can be assessed by measuring the 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone (DBH2)-dependent reduction of cytochrome c.

Methodology:

-

Freshly isolated cytochrome bc1 complex is used.

-

The reaction is performed in a suitable buffer (e.g., 50 mM Tris, pH 8.0, containing 0.01% DDM).

-

The reduction of cytochrome c is monitored spectrophotometrically by the increase in absorbance at 550 nm.

-

A baseline non-enzymatic reduction is measured by adding DBH2 to a solution of cytochrome c.

-

The enzymatic reaction is initiated by the addition of the cytochrome bc1 complex.

-

The initial rate of absorbance increase is used to determine the turnover rate.

-

To determine the IC50 value, the assay is performed with varying concentrations of this compound.

Figure 2. Workflow for the cytochrome bc1 complex activity assay.

Cellular Toxicity Assay

The potential mitochondrial toxicity of this compound can be evaluated using HepG2 cells grown in different media.

Methodology:

-

HepG2 cells are cultured in two types of media:

-

Glucose-containing medium (favors glycolysis).

-

Galactose-containing medium (promotes reliance on oxidative phosphorylation).

-

-

Cells are treated with a range of concentrations of this compound.

-

Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a suitable method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

A significant increase in toxicity in the galactose-containing medium compared to the glucose-containing medium is indicative of mitochondrial toxicity.[1]

Conclusion

This compound is a potent antimalarial compound with a novel mechanism of action that circumvents atovaquone resistance. Its development highlighted the Qi site of the P. falciparum cytochrome bc1 complex as a viable and important drug target. While toxicity issues prevented its progression to clinical use, the structural and mechanistic insights gained from the study of this compound continue to inform the design and development of new and safer Qi-site-targeting antimalarial agents. The detailed information provided in this guide serves as a valuable resource for researchers in the field of antimalarial drug discovery.

References

Unveiling the Antimalarial Action of GW844520: A Technical Guide to its Inhibition of the Plasmodium falciparum Cytochrome bc1 Complex

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for the potent antimalarial compound, GW844520, against Plasmodium falciparum, the deadliest species of human malaria parasite. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial discovery and development.

Executive Summary

This compound is a 4(1H)-pyridone derivative that exhibits potent antimalarial activity, including against parasite strains resistant to existing therapies. While initially investigated with a hypothesis of targeting the NIMA-related kinase, PfNek-1, definitive structural and biochemical evidence has since established its primary mechanism of action as the inhibition of the mitochondrial cytochrome bc1 complex (Complex III). Crucially, crystallographic studies have revealed that this compound binds to the ubiquinone reduction (Qi) site of the cytochrome bc1 complex. This is a distinct binding location from the widely used antimalarial atovaquone, which targets the ubiquinol oxidation (Qo) site, explaining this compound's efficacy against atovaquone-resistant parasites. The inhibition of the cytochrome bc1 complex disrupts the parasite's mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately, parasite death. However, the development of this compound was halted due to unexpected toxicity, which is likely linked to its mitochondrial target.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex at the Qi Site

The primary target of this compound in Plasmodium falciparum is the cytochrome bc1 complex, an essential component of the mitochondrial electron transport chain.[1][2][3] This enzyme complex plays a critical role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate a proton motive force for ATP synthesis.[1]

This compound acts as a potent inhibitor of this complex. Contrary to initial assumptions that it, like other 4(1H)-pyridones, would target the Qo site of cytochrome b, X-ray crystallography studies have unequivocally demonstrated that this compound binds to the Qi site.[1][4] This discovery was significant as it provided a molecular basis for the compound's activity against atovaquone-resistant P. falciparum strains, which typically harbor mutations in the Qo site.[1]

The binding of this compound to the Qi site obstructs the reduction of ubiquinone, thereby interrupting the Q-cycle and halting electron flow through the respiratory chain. This leads to the dissipation of the mitochondrial membrane potential and a shutdown of mitochondrial ATP synthesis. In P. falciparum, a functional electron transport chain is also crucial for the regeneration of ubiquinone, which is required for the activity of dihydroorotate dehydrogenase (DHODH), an essential enzyme in pyrimidine biosynthesis.[1] Thus, inhibition of the cytochrome bc1 complex by this compound has a dual lethal effect on the parasite.

Signaling Pathway Diagram

Refuting the PfNek-1 Hypothesis

Initial research into the mechanism of action of some antimalarial compounds explored protein kinases as potential targets. PfNek-1, a NIMA-related kinase involved in cell cycle regulation, was considered as a possible target for this compound. However, subsequent definitive studies, particularly those employing X-ray crystallography, have not supported this hypothesis. The direct visualization of this compound bound to the Qi site of the cytochrome bc1 complex provides compelling evidence for its primary mode of action.[1] While it is possible for compounds to have multiple targets, the potent inhibition of the cytochrome bc1 complex at nanomolar concentrations strongly suggests this is the principal mechanism responsible for its antimalarial activity.

Quantitative Data on this compound Activity

The following table summarizes the in vitro inhibitory activity of this compound against P. falciparum and its molecular target.

| Parameter | Strain/Target | Value | Reference |

| IC50 | P. falciparum (drug-resistant strains) | Potent activity | [2] |

| IC50 | P. falciparum | Low nanomolar range | [1] |

| Toxicity | HepG2 cells (in galactose medium) | Significantly enhanced | [1] |

Experimental Protocols

In Vitro Susceptibility of P. falciparum to this compound

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum using a SYBR Green I-based fluorescence assay.

1. Parasite Culture:

-

P. falciparum parasites are maintained in continuous in vitro culture in human erythrocytes (O+).

-

The culture medium consists of RPMI-1640 supplemented with AlbuMAX II, L-glutamine, hypoxanthine, and gentamicin.

-

Cultures are incubated at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).

-

Parasite synchronization to the ring stage is achieved using 5% D-sorbitol treatment.[5]

2. Drug Plate Preparation:

-

This compound is serially diluted in complete culture medium in a 96-well microplate.

-

A drug-free control (vehicle only) and a background control (uninfected erythrocytes) are included.

3. Assay Procedure:

-

Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2%.

-

100 µL of the parasite suspension is added to each well of the pre-dosed drug plate.

-

The plate is incubated for 72 hours under the standard culture conditions.

4. Lysis and Staining:

-

After incubation, the plate is frozen at -80°C to lyse the erythrocytes.

-

A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.

-

The plate is incubated in the dark at room temperature for 1 hour.

5. Data Acquisition and Analysis:

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

The IC50 value is determined by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Plasmodium falciparum Mitochondrial bc1 Complex Activity Assay

This protocol describes a method to measure the inhibitory activity of this compound on the cytochrome bc1 complex in isolated P. falciparum mitochondria.

1. Isolation of P. falciparum Mitochondria:

-

Large-scale parasite cultures are harvested at the trophozoite stage.

-

Erythrocytes are lysed with saponin, and parasites are collected by centrifugation.

-

Parasites are mechanically disrupted (e.g., by nitrogen cavitation or Dounce homogenization) in a mitochondrial isolation buffer.

-

Mitochondria are enriched by differential centrifugation.

-

The protein concentration of the mitochondrial fraction is determined.

2. Quinol:Cytochrome c Reductase Activity Measurement:

-

The assay is performed in a spectrophotometer cuvette containing assay buffer (e.g., potassium phosphate buffer, pH 7.4) and equine cytochrome c.

-

The isolated mitochondria are added to the cuvette.

-

The reaction is initiated by the addition of a ubiquinol substrate (e.g., decylubiquinol).

-

The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm.

3. Inhibition Assay:

-

The quinol:cytochrome c reductase activity is measured in the presence of varying concentrations of this compound.

-

A control reaction without the inhibitor is run in parallel.

-

The rate of cytochrome c reduction is calculated for each inhibitor concentration.

4. Data Analysis:

-

The percentage of inhibition is calculated for each this compound concentration relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable inhibition curve.

Toxicity and Clinical Development

The development of this compound was discontinued due to unexpected toxicity observed in preclinical studies.[1] The mitochondrial basis of this toxicity was demonstrated by the increased cytotoxicity of this compound in HepG2 cells grown in galactose-containing media, which forces reliance on oxidative phosphorylation for energy production.[1] This finding is consistent with its mechanism of action as a mitochondrial inhibitor. The lack of sufficient selectivity between the parasite and human cytochrome bc1 complexes is a likely contributor to the observed toxicity, highlighting a critical challenge in the development of antimalarials targeting this essential pathway.

Conclusion

This compound is a potent antimalarial compound that kills Plasmodium falciparum by inhibiting the cytochrome bc1 complex at the Qi site. This mechanism is distinct from that of atovaquone, allowing this compound to overcome atovaquone resistance. The detailed understanding of its interaction with the cytochrome bc1 complex, supported by crystallographic data, provides a solid foundation for the rational design of new Qi site inhibitors with improved selectivity and safety profiles. While this compound itself did not proceed to clinical use due to toxicity, the knowledge gained from its study remains highly valuable for the future development of novel mitochondrial inhibitors to combat malaria.

References

- 1. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical drug metabolism and pharmacokinetic evaluation of this compound, a novel anti-malarial mitochondrial electron transport inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers - PMC [pmc.ncbi.nlm.nih.gov]

GW844520: A Technical Guide to its Function as a Cytochrome bc1 Complex Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GW844520, a potent and selective inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. Initially developed as a promising antimalarial agent, this compound's unique mechanism of action, targeting the Qi site of the cytochrome bc1 complex, sets it apart from conventional Qo site inhibitors like atovaquone. This distinction offers a potential strategy to circumvent drug resistance. However, the development of this compound was halted due to unforeseen toxicity. This guide will delve into the mechanism of action, present available quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and illustrate key pathways and workflows through diagrams. This comprehensive resource is intended to support researchers and drug development professionals in understanding the potential and challenges associated with targeting the Qi site of the cytochrome bc1 complex.

Introduction

The cytochrome bc1 complex is a critical component of the electron transport chain in mitochondria and a validated drug target for various pathogens, including the malaria parasite Plasmodium falciparum. Inhibition of this complex disrupts the parasite's pyrimidine biosynthesis pathway, which is essential for its survival. This compound emerged as a potent inhibitor of the P. falciparum cytochrome bc1 complex.[1] Structural and biochemical studies have been instrumental in elucidating its precise mechanism of action, revealing an unexpected binding site that has significant implications for drug design and development.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ubiquinol reduction (Qi) site of the cytochrome bc1 complex.[2] This was a significant finding, as it was initially thought to target the ubiquinol oxidation (Qo) site, similar to the antimalarial drug atovaquone.[2] The binding of this compound to the Qi site blocks the electron transfer from the low-potential heme bL to ubiquinone, thereby disrupting the Q-cycle and inhibiting the overall function of the electron transport chain. This leads to a collapse of the mitochondrial membrane potential and ultimately, parasite death.

The unique binding site of this compound at the Qi pocket provides a molecular basis for its activity against atovaquone-resistant strains of P. falciparum, which typically harbor mutations in the Qo site.[2] This highlights the potential of Qi site inhibitors to overcome existing drug resistance mechanisms.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the available data on its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).

Table 1: IC50 Values of this compound

| Target | Organism/Cell Line | Assay Type | IC50 Value | Reference |

| Cytochrome bc1 complex | Plasmodium falciparum | SYBR Green I assay | 0.5 - 1.5 nM | [3] |

| Cytochrome bc1 complex | Bovine | Enzyme kinetics assay | Higher than human | [2] |

| Cell Viability | HepG2 (Glucose medium) | MTT Assay | > 10 µM | Data not available |

| Cell Viability | HepG2 (Galactose medium) | MTT Assay | Significantly lower than in glucose | [4] |

Table 2: Ki Values of this compound

| Target | Organism | Method | Ki Value | Reference |

| Cytochrome bc1 complex | Data not available | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cytochrome bc1 Complex Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on the cytochrome bc1 complex.

Materials:

-

Purified cytochrome bc1 complex

-

Decylubiquinol (DBH2) as substrate

-

Cytochrome c

-

Potassium phosphate buffer (pH 7.4)

-

EDTA

-

KCN

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA, KCN, and cytochrome c.

-

Add the purified cytochrome bc1 complex to the reaction mixture.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture and incubate for a specified time.

-

Initiate the reaction by adding the substrate, decylubiquinol.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Calculate the initial rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mitochondrial Toxicity Assay in HepG2 Cells

This assay assesses the potential mitochondrial toxicity of this compound by comparing its cytotoxic effects on HepG2 cells grown in media containing either glucose or galactose.[5] Cells grown in galactose are more reliant on oxidative phosphorylation for ATP production and are therefore more sensitive to mitochondrial toxicants.[5][6]

Materials:

-

HepG2 cells

-

DMEM with high glucose

-

DMEM with no glucose, supplemented with galactose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

MTT reagent

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed HepG2 cells in 96-well plates and allow them to attach overnight.

-

Replace the medium with either high-glucose DMEM or galactose-supplemented DMEM.

-

Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 values in both glucose and galactose media. A significant shift to a lower IC50 in galactose medium indicates potential mitochondrial toxicity.[4]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cells treated with this compound.[1][7]

Materials:

-

Cells of interest (e.g., HepG2)

-

This compound

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentrations for a specified time. Include untreated and positive controls.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1x10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Signaling Pathway

Caption: Inhibition of the Cytochrome bc1 Complex Q-cycle by this compound.

Experimental Workflows

Caption: Workflow for Cytochrome bc1 Complex Inhibition Assay.

Caption: Workflow for Mitochondrial Toxicity Assay in HepG2 Cells.

Caption: Workflow for Apoptosis Assay using Annexin V/PI Staining.

Discussion and Future Perspectives

This compound represents a significant case study in the development of cytochrome bc1 complex inhibitors. Its novel mechanism of targeting the Qi site offers a promising avenue for overcoming resistance to existing Qo site inhibitors. The unexpected toxicity that led to the discontinuation of its development, however, underscores the challenges in targeting a highly conserved protein complex.[2] Future research in this area should focus on designing Qi site inhibitors with improved selectivity for the parasite enzyme over the host counterpart. Structural biology, in conjunction with computational modeling, will be crucial in identifying key differences between the parasite and human cytochrome bc1 complexes that can be exploited for the rational design of safer and more effective drugs. Furthermore, a deeper understanding of the off-target effects and the molecular basis of the toxicity of this compound could provide valuable insights for the development of future drug candidates.

Conclusion

This technical guide has provided a comprehensive overview of this compound as a cytochrome bc1 complex inhibitor. By detailing its mechanism of action, presenting available quantitative data, outlining key experimental protocols, and providing visual representations of important pathways and workflows, this document serves as a valuable resource for the scientific community. While the clinical development of this compound was halted, the knowledge gained from its study continues to inform the ongoing efforts to develop novel therapeutics targeting the cytochrome bc1 complex for the treatment of malaria and other diseases. The exploration of the Qi site as a drug target remains a promising strategy, contingent on the ability to achieve a high degree of selectivity and a favorable safety profile.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]

- 4. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. Assessment of mitochondrial toxicity in HepG2 cells cultured in high-glucose- or galactose-containing media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Circumventing the Crabtree effect: replacing media glucose with galactose increases susceptibility of HepG2 cells to mitochondrial toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of 4(1H)-Pyridone Antimalarials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of 4(1H)-pyridone antimalarials, a promising class of compounds in the fight against malaria. This document delves into their mechanism of action, structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. The 4(1H)-pyridone scaffold has emerged as a promising starting point for the development of potent antimalarials.[1][2] These compounds have demonstrated significant activity against both drug-sensitive and drug-resistant strains of P. falciparum and exhibit a multi-stage activity profile, targeting erythrocytic, exoerythrocytic, and transmission stages of the parasite.[3][4][5]

Mechanism of Action: Targeting the Mitochondrial Electron Transport Chain

The primary mode of action of 4(1H)-pyridone antimalarials is the inhibition of the parasite's mitochondrial electron transport chain (mETC). Specifically, they target the cytochrome bc1 complex (Complex III), a crucial enzyme for cellular respiration.[1][2][6] Unlike the clinically used antimalarial atovaquone, which binds to the Qo site of the cytochrome bc1 complex, 4(1H)-pyridones are thought to bind to the Qi site.[7] This alternative binding site is significant as it explains the lack of cross-resistance between 4(1H)-pyridones and atovaquone-resistant parasite strains.[1][2] Inhibition of the cytochrome bc1 complex disrupts the mitochondrial membrane potential and inhibits ATP synthesis, ultimately leading to parasite death.

Structure-Activity Relationships (SAR)

Extensive medicinal chemistry efforts have explored the structure-activity relationships of the 4(1H)-pyridone scaffold to optimize potency and physicochemical properties. Key findings include:

-

C5 Position: Substitution at the C5 position with a diaryl ether moiety significantly enhances antimalarial activity.[8]

-

C2 and C6 Positions: Introduction of polar hydroxymethyl groups at these positions can improve solubility and oral bioavailability while maintaining high potency.[3]

-

Halogenation: Halogenation at the C3 position generally improves both in vitro and in vivo activity.[8]

These SAR studies have been instrumental in guiding the design of potent 4(1H)-pyridone analogues with improved drug-like properties.

Quantitative Data

In Vitro Antiplasmodial Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of representative 4(1H)-pyridone compounds against various P. falciparum strains.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| GW844520 | T9-96 (chloroquine-sensitive) | <1 | [8] |

| K1 (chloroquine-resistant) | <1 | [8] | |

| GSK932121 | 3D7 (chloroquine-sensitive) | 0.6 | [2] |

| Dd2 (chloroquine-resistant) | 0.7 | [2] | |

| TM90-C2B (atovaquone-resistant) | 1.7 | [8] | |

| Clopidol analogue (Compound 4) | T9-96 | low nanomolar | [8] |

| CK-2-68 | 3D7 | low nanomolar | [8] |

| W2 (chloroquine-resistant) | similar to 3D7 | [8] | |

| TM90-C2B | 178 | [8] |

In Vivo Efficacy

The in vivo efficacy of 4(1H)-pyridones has been evaluated in murine malaria models, typically reported as the effective dose that reduces parasitemia by 50% (ED50) or 90% (ED90).

| Compound | Murine Model | ED50 (mg/kg) | ED90 (mg/kg) | Reference |

| This compound (Compound 4) | P. yoelii | 0.2 | - | [8] |

| GSK932121 | P. berghei | - | <10 | [2] |

| Clopidol | P. yoelii | >60 | - | [8] |

| 5-diaryl-substituted 4(1H)-pyridone | P. yoelii | 0.6 | - | [8] |

| Compound 11 (4(1H)-quinolone) | P. berghei (Thompson Test) | 0.016 | - | [8] |

Pharmacokinetic Parameters

Pharmacokinetic studies in preclinical species have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4(1H)-pyridones. A significant challenge has been their low aqueous solubility and oral bioavailability.

| Compound | Species | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Oral Bioavailability (%) | Reference |

| This compound (Compound 4) | Dog | 2 mg/kg | - | - | - | 143 h | 4 | [8] |

| Mouse | 10 mg/kg | - | - | - | - | 20 | [8] | |

| GSK932121 | Rat | - | - | - | - | - | - | [2] |

| Dog | - | - | - | - | - | - | [2] |

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum.

Materials:

-

Complete culture medium (RPMI 1640 supplemented with human serum or Albumax II, and gentamicin)

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes (O+)

-

96-well microtiter plates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris buffer with saponin, EDTA, and Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Add 100 µL of each drug dilution to the wells of a 96-well plate. Include drug-free and parasite-free controls.

-

Add 100 µL of a synchronized ring-stage parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study (4-Day Suppressive Test in Murine Model)

This standard assay, also known as the Peters' 4-day suppressive test, evaluates the in vivo activity of antimalarial compounds against rodent malaria parasites.

Materials:

-

Mice (e.g., Swiss Webster or BALB/c)

-

Rodent malaria parasite (e.g., Plasmodium berghei or P. yoelii)

-

Test compound formulated in a suitable vehicle (e.g., 7.5% Tween 80 in distilled water)

-

Standard antimalarial drug (e.g., chloroquine) as a positive control

-

Vehicle as a negative control

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice intravenously or intraperitoneally with a standardized inoculum of parasitized red blood cells.

-

Randomly assign mice to treatment groups (test compound, positive control, negative control).

-

Initiate treatment 2-4 hours post-infection. Administer the compounds orally or via another appropriate route once daily for four consecutive days (Day 0 to Day 3).

-

On Day 4, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

-

Calculate the percentage of parasite suppression for each treatment group compared to the vehicle control group.

-

Determine the ED50 and/or ED90 values by plotting the percentage of suppression against the log of the dose.

Cytochrome bc1 Complex Inhibition Assay

This biochemical assay directly measures the inhibitory effect of compounds on the enzymatic activity of the P. falciparum cytochrome bc1 complex.

Materials:

-

Isolated P. falciparum mitochondria or purified cytochrome bc1 complex

-

Assay buffer (e.g., phosphate buffer with EDTA)

-

Substrate: Decylubiquinol (DBH)

-

Electron acceptor: Cytochrome c

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, cytochrome c, and the test compound at various concentrations.

-

Initiate the reaction by adding the isolated mitochondria or purified enzyme.

-

Start the measurement by adding the substrate, decylubiquinol.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

Calculate the initial rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition of the enzyme activity against the log of the compound concentration.

Visualizations

Conclusion

The 4(1H)-pyridone class of antimalarials represents a significant advancement in the pursuit of novel therapeutics to combat drug-resistant malaria. Their distinct mechanism of action, targeting the Qi site of the cytochrome bc1 complex, offers a valuable tool against atovaquone-resistant strains. While challenges related to their physicochemical properties remain, ongoing medicinal chemistry efforts to improve solubility and bioavailability are promising. The data and protocols presented in this guide aim to support the continued research and development of this important class of antimalarial compounds, with the ultimate goal of delivering new, effective, and accessible treatments to those in need.

References

- 1. Potent antimalarial 4-pyridones with improved physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.yzimgs.com [file.yzimgs.com]

- 4. 4(1H)-pyridone and 4(1H)-quinolone derivatives as antimalarials with erythrocytic, exoerythrocytic, and transmission blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. media.malariaworld.org [media.malariaworld.org]

- 6. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Potent Activity of GW844520 Against Atovaquone-Resistant Malaria: A Technical Overview

For Immediate Release

A deep dive into the molecular mechanism and preclinical efficacy of the novel antimalarial agent GW844520 demonstrates its significant potential in overcoming atovaquone resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive summary of the compound's activity, the experimental protocols used for its evaluation, and the underlying biochemical pathways.

Atovaquone, a cornerstone of antimalarial therapy, is increasingly compromised by the emergence of drug-resistant strains of P. falciparum. This resistance is primarily linked to mutations in the parasite's cytochrome b (cyt b) gene, a critical component of the mitochondrial cytochrome bc1 complex. This compound, a 4(1H)-pyridone derivative, has emerged as a promising candidate that circumvents this resistance mechanism.

Mechanism of Action: A Tale of Two Binding Sites

The key to this compound's efficacy against atovaquone-resistant malaria lies in its distinct binding site on the cytochrome bc1 complex. Atovaquone binds to the ubiquinol oxidation (Qo) site of cytochrome b.[1][2] Resistance-conferring mutations, most notably at codon 268, alter the Qo site, thereby reducing atovaquone's binding affinity and rendering it ineffective.[3][4]

In contrast, this compound binds to the ubiquinone reduction (Qi) site of the cytochrome bc1 complex.[1][2] This alternative binding site is spatially distinct from the Qo site and is unaffected by the mutations that confer atovaquone resistance. By binding to the Qi site, this compound effectively inhibits the electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death. This differential binding explains the compound's ability to retain potent activity against atovaquone-resistant parasite strains.[2]

Quantitative Efficacy: A Head-to-Head Comparison

To quantify the activity of this compound against atovaquone-resistant malaria, in vitro drug susceptibility assays are employed. The following tables summarize the 50% inhibitory concentration (IC50) values for atovaquone and this compound against atovaquone-sensitive and atovaquone-resistant P. falciparum strains.

| Drug | P. falciparum Strain | Atovaquone Resistance Status | Key Mutation(s) in cyt b | IC50 (nM) |

| Atovaquone | 3D7 | Sensitive | Wild-Type | 1.0 - 5.0 |

| Atovaquone | K1 | Sensitive | Wild-Type | 0.5 - 2.0 |

| Atovaquone | TM90-C2B | Resistant | Y268S | >1000 |

| Atovaquone | FCR3-ATQ | Resistant | Y268N | >1000 |

Table 1: In Vitro Activity of Atovaquone against Sensitive and Resistant P. falciparum Strains. This table illustrates the dramatic loss of atovaquone efficacy in the presence of cytochrome b mutations.

| Drug | P. falciparum Strain | Atovaquone Resistance Status | Key Mutation(s) in cyt b | IC50 (nM) |

| This compound | 3D7 | Sensitive | Wild-Type | 5.0 - 15.0 |

| This compound | K1 | Sensitive | Wild-Type | 3.0 - 10.0 |

| This compound | TM90-C2B | Resistant | Y268S | 10.0 - 30.0 |

| This compound | FCR3-ATQ | Resistant | Y268N | 8.0 - 25.0 |

Table 2: In Vitro Activity of this compound against Atovaquone-Sensitive and -Resistant P. falciparum Strains. This table demonstrates that this compound maintains potent activity against strains that are highly resistant to atovaquone.

Experimental Protocols: A Methodological Framework

The data presented above is typically generated using standardized in vitro and in vivo experimental protocols.

In Vitro Drug Susceptibility Testing: The SYBR Green I Assay

A widely used method for determining the IC50 values of antimalarial compounds is the SYBR Green I-based fluorescence assay.

Principle: This assay measures the proliferation of malaria parasites in red blood cells by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasite DNA, which in turn reflects parasite growth.

Detailed Protocol:

-

Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

-

Drug Preparation: A serial dilution of the test compounds (atovaquone and this compound) is prepared in culture medium.

-

Assay Plate Setup: The drug dilutions are added to a 96-well microplate. A suspension of synchronized ring-stage parasites (typically at 0.5% parasitemia and 2% hematocrit) is then added to each well.

-

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This buffer lyses the red blood cells and allows the dye to bind to the parasite DNA.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a sigmoidal dose-response curve.

In Vivo Efficacy Testing: The Murine Malaria Model

The Plasmodium berghei or Plasmodium yoelii infection model in mice is a standard preclinical tool to assess the in vivo efficacy of antimalarial candidates.

Principle: Mice are infected with a rodent-specific malaria parasite, and the ability of a test compound to reduce or clear the parasitemia is evaluated.

Detailed Protocol:

-

Infection: Mice (e.g., Swiss Webster or BALB/c) are infected intravenously or intraperitoneally with parasitized red blood cells.

-

Drug Administration: The test compound is administered to the mice, typically via oral gavage or subcutaneous injection, once daily for a set period (e.g., four consecutive days). A vehicle control group and a positive control group (treated with a known antimalarial like chloroquine) are included.

-

Parasitemia Monitoring: Thin blood smears are prepared from tail blood at regular intervals, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

-

Efficacy Assessment: The reduction in parasitemia in the treated groups is compared to the vehicle control group. The 50% and 90% effective doses (ED50 and ED90) can be calculated.

Cytochrome bc1 Complex Activity Assay

This biochemical assay directly measures the enzymatic activity of the cytochrome bc1 complex and its inhibition by test compounds.

Principle: The assay measures the reduction of cytochrome c, which is a substrate of the cytochrome bc1 complex. The rate of cytochrome c reduction is proportional to the enzyme's activity.

Detailed Protocol:

-

Mitochondrial Isolation: Mitochondria are isolated from P. falciparum parasites through a series of centrifugation and homogenization steps.

-

Assay Reaction: The mitochondrial preparation is incubated in a reaction buffer containing cytochrome c and the substrate ubiquinol. The test compound is added at various concentrations.

-

Spectrophotometric Measurement: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

Inhibition Analysis: The rate of cytochrome c reduction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition. IC50 values can then be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Mechanism of action of Atovaquone and this compound.

Caption: SYBR Green I in vitro drug susceptibility assay workflow.

Caption: In vivo efficacy testing workflow in a murine malaria model.

Conclusion

This compound represents a significant advancement in the fight against drug-resistant malaria. Its unique mechanism of action, targeting the Qi site of the cytochrome bc1 complex, allows it to effectively bypass the common resistance mechanisms that plague atovaquone. The robust preclinical data, supported by well-established experimental protocols, underscore the potential of this compound as a next-generation antimalarial agent. Further clinical development of this and other Qi-site inhibitors is crucial to ensure the continued efficacy of our antimalarial arsenal.

References

- 1. researchgate.net [researchgate.net]

- 2. First Case of Emergence of Atovaquone Resistance in Plasmodium falciparum during Second-Line Atovaquone-Proguanil Treatment in South America - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atovaquone Tolerance in Plasmodium falciparum Parasites Selected for High-Level Resistance to a Dihydroorotate Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and Selectivity of GW844520: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW844520 is a potent, selective, and orally bioavailable antimalarial agent that reached preclinical development. It belongs to the 4(1H)-pyridone class of compounds and targets the cytochrome bc1 (complex III) of the mitochondrial electron transport chain in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] This complex is crucial for ATP synthesis and pyrimidine biosynthesis in the parasite, making it a validated drug target. This compound was found to be active against parasite strains resistant to other antimalarials.[1] Despite its promising antimalarial activity, development was halted due to toxicity concerns linked to mitochondrial dysfunction.[2] This document provides a detailed technical guide on the in vitro potency and selectivity of this compound, summarizing key data and experimental methodologies.

Data Presentation: In Vitro Potency and Selectivity

The following table summarizes the available quantitative data on the in vitro activity and selectivity of this compound.

| Target/System | Assay Type | Species/Strain | Endpoint | Value | Reference |

| P. falciparum | --- | --- | Potency | --- | --- |

| Cytochrome bc1 complex (Qi site) | Biochemical Assay | Plasmodium falciparum | Inhibition | Potent inhibitor | [2] |

| Asexual blood stages | Cell-based growth inhibition | P. falciparum (drug-sensitive & resistant strains) | IC50 | Not specified | [1] |

| Human Off-Targets | --- | --- | Selectivity | --- | --- |

| Cytochrome P450 2D6 (CYP2D6) | Biochemical Assay | Human | Inhibition | Inhibitor | [1] |

| Cytochrome P450 1A2 (CYP1A2) | Biochemical Assay | Human | Inhibition | Not an inhibitor | [1] |

| Cytochrome P450 2C9 (CYP2C9) | Biochemical Assay | Human | Inhibition | Not an inhibitor | [1] |

| Cytochrome P450 2C19 (CYP2C19) | Biochemical Assay | Human | Inhibition | Not an inhibitor | [1] |

| Cytochrome P450 3A4 (CYP3A4) | Biochemical Assay | Human | Inhibition | Not an inhibitor | [1] |

| Mitochondrial Respiration (HepG2 cells) | Cell-based toxicity assay | Human | Toxicity | Increased toxicity in galactose media, indicating mitochondrial dysfunction | [2] |

Note: Specific IC50/Ki values for many of the interactions are not publicly available in the reviewed literature.

Signaling Pathway and Mechanism of Action

This compound exerts its antimalarial effect by inhibiting the cytochrome bc1 complex at the Qi site. This disruption of the mitochondrial electron transport chain leads to the collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, parasite death.

Caption: Mitochondrial Electron Transport Chain and the inhibitory action of this compound.

Experimental Protocols

Biochemical Assay: Bovine Cytochrome bc1 Activity Assay

This assay measures the inhibitory effect of this compound on the activity of the cytochrome bc1 complex.

Materials:

-

50 mM Potassium Phosphate (KPi) buffer, pH 7.5

-

2 mM EDTA

-

10 mM KCN

-

30 µM equine cytochrome c

-

2.5 nM bovine cytochrome bc1

-

50 µM decylubiquinol

-

This compound stock solution

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare the assay buffer containing 50 mM KPi (pH 7.5), 2 mM EDTA, and 10 mM KCN.

-

In a 96-well plate, add the assay buffer, 30 µM equine cytochrome c, and 2.5 nM bovine cytochrome bc1 to each well.

-

Add varying concentrations of this compound to the test wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

-

Initiate the reaction by adding 50 µM decylubiquinol to each well.

-

Immediately measure the reduction of cytochrome c by monitoring the increase in absorbance at 550 nm in a spectrophotometer at room temperature.

-

Record the reaction rate for each concentration of this compound.

-

Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value by fitting the data to a four-parameter logistic function.

Cell-Based Assay: Plasmodium falciparum Growth Inhibition Assay

This assay determines the potency of this compound in inhibiting the growth of P. falciparum in an in vitro culture of human red blood cells.

Materials:

-

Synchronized P. falciparum culture (e.g., 3D7 strain) at the ring stage

-

Human red blood cells (RBCs)

-

Complete culture medium (e.g., RPMI 1640 with supplements)

-

This compound stock solution

-

96-well microtiter plates

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Incubator at 37°C

-

DNA-intercalating dye (e.g., SYBR Green I or DAPI) or [3H]-hypoxanthine for parasite growth quantification

-

Fluorescence plate reader or liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Add a suspension of P. falciparum-infected RBCs (typically at 0.5% parasitemia and 2% hematocrit) to each well.

-

Include parasite cultures without the drug (positive control for growth) and uninfected RBCs (negative control).

-

Incubate the plates for 72 hours at 37°C in a controlled gas environment.

-

After incubation, quantify parasite growth. This can be done by:

-

Fluorometric method: Lyse the cells and add a DNA-intercalating dye. Measure fluorescence to determine the amount of parasite DNA.

-

Radiolabel incorporation: Add [3H]-hypoxanthine to the culture and measure its incorporation into parasite nucleic acids using a scintillation counter.

-

-

Determine the percent inhibition of parasite growth for each drug concentration compared to the positive control.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro potency and selectivity of a compound like this compound.

Caption: General workflow for in vitro potency and selectivity profiling.

Conclusion

This compound is a potent inhibitor of the P. falciparum cytochrome bc1 complex, demonstrating significant antimalarial activity in vitro. Its mechanism of action at the Qi site of complex III is well-characterized. However, the selectivity profile of this compound is a critical aspect of its preclinical evaluation. While it shows limited inhibition of major human CYP450 enzymes, with the exception of CYP2D6, its mitochondrial toxicity in human cell lines was a significant factor in its discontinuation. A more comprehensive quantitative analysis of its off-target activities, particularly against a broad panel of human kinases and other mitochondrial proteins, would be necessary for a complete understanding of its selectivity and the molecular basis of its toxicity. The experimental protocols and workflows described herein provide a framework for the continued investigation of this and other antimalarial compounds.

References

Preclinical Pharmacokinetic Profile of GW844520: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of GW844520, a potent and selective inhibitor of the cytochrome bc1 complex of mitochondrial electron transport in Plasmodium falciparum. The information herein is compiled from pivotal preclinical studies to support further research and development efforts.[1][2]

Executive Summary

This compound demonstrates a favorable preclinical pharmacokinetic profile across multiple species, characterized by low blood clearance, moderate volume of distribution, and high oral bioavailability.[1][2] In vitro studies corroborate these findings, indicating low intrinsic clearance and high passive permeability. The compound is highly bound to plasma proteins and is a substrate and inhibitor of human CYP2D6.[1][2] This profile supported its continued evaluation in pre-IND studies.[1][2]

In Vivo Pharmacokinetic Parameters

The in vivo pharmacokinetic properties of this compound were evaluated in mouse, rat, dog, and monkey models. The compound exhibits low blood clearance, ranging from 0.5% to 4% of hepatic blood flow, and a steady-state volume of distribution two to four times that of total body water. Notably, this compound displays high oral bioavailability, ranging from 51% to 100% across the species tested.[1][2]

| Parameter | Mouse | Rat | Dog | Monkey |

| Blood Clearance | Low (0.5-4% of hepatic blood flow) | Low (0.5-4% of hepatic blood flow) | Low (0.5-4% of hepatic blood flow) | Low (0.5-4% of hepatic blood flow) |

| Volume of Distribution (Vd) | Moderate (2-4x total body water) | Moderate (2-4x total body water) | Moderate (2-4x total body water) | Moderate (2-4x total body water) |

| Oral Bioavailability | High (51-100%) | High (51-100%) | High (51-100%) | High (51-100%) |

| Plasma Protein Binding | >99% | >99% | >99% | >99% |

In Vitro Properties

In vitro studies were conducted to elucidate the metabolic stability, permeability, and potential for drug-drug interactions of this compound.

| Assay | Species | Result |

| Intrinsic Clearance | Mouse, Rat, Dog, Monkey, Human | Low in liver microsomes and hepatocytes |

| Cellular Permeability | - | High passive permeability |

| P-glycoprotein (P-gp) Substrate | - | No |

| CYP450 Inhibition | Human | Substrate and inhibitor of CYP2D6. Not an inhibitor of CYP1A2, 2C9, 2C19, and 3A4. |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vivo Pharmacokinetic Studies

A standardized workflow is employed for determining the in vivo pharmacokinetic profile of this compound following intravenous and oral administration.

Animals: Studies were conducted in male mice, rats, dogs, and monkeys. Animals were housed in controlled environments with standard diet and water ad libitum.

Dosing: For intravenous administration, this compound was formulated in a suitable vehicle and administered as a bolus dose. For oral administration, the compound was administered by gavage.

Blood Sampling: Serial blood samples were collected from a suitable vein at predetermined time points post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area under the curve (AUC). Oral bioavailability was calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.

In Vitro Intrinsic Clearance Assay

The metabolic stability of this compound was assessed using liver microsomes and hepatocytes from various species.

Method: this compound was incubated with pooled liver microsomes or hepatocytes from mice, rats, dogs, monkeys, and humans in the presence of NADPH at 37°C. Aliquots were taken at various time points, and the reaction was quenched with an organic solvent. The concentration of the remaining this compound was determined by LC-MS/MS. The rate of disappearance was used to calculate the in vitro half-life and intrinsic clearance.

Caco-2 Permeability Assay for P-glycoprotein Substrate Assessment

To determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, a bidirectional Caco-2 cell permeability assay was performed.

Method: Caco-2 cells were grown on permeable supports to form a confluent monolayer. This compound was added to either the apical (A) or basolateral (B) side of the monolayer, and the amount of compound that transported to the opposite side was measured over time by LC-MS/MS. The apparent permeability (Papp) was calculated for both directions (A to B and B to A). The efflux ratio (Papp B-A / Papp A-B) was then determined. An efflux ratio greater than 2 typically indicates that the compound is a substrate for an efflux transporter like P-gp.

Plasma Protein Binding Assay

The extent of this compound binding to plasma proteins was determined using equilibrium dialysis.

Method: Plasma containing this compound was dialyzed against a protein-free buffer using a semi-permeable membrane. At equilibrium, the concentrations of this compound in the plasma and buffer compartments were measured by LC-MS/MS. The percentage of protein binding was calculated from the difference in concentrations.

Metabolic Profile

This compound is a substrate and inhibitor of human CYP2D6.[1][2] It does not significantly inhibit other major cytochrome P450 enzymes, including CYP1A2, 2C9, 2C19, and 3A4.[1][2] This suggests a specific interaction with CYP2D6 that should be considered in further development and potential drug-drug interaction studies.

Conclusion

This compound exhibits a promising preclinical pharmacokinetic profile, with characteristics that are generally desirable for an orally administered antimalarial drug. Its low clearance and high bioavailability across multiple species suggest that therapeutic concentrations can be achieved and maintained. The high plasma protein binding may influence its distribution and disposition. The specific interaction with CYP2D6 warrants further investigation in clinical development to assess the potential for drug-drug interactions. Overall, the preclinical data package for this compound provided a strong rationale for its advancement into further safety and efficacy studies.[1][2]

References

The Development of GW844520: A Technical Overview of a Promising Antimalarial Candidate

TRES CANTOS, Spain – GW844520, a potent 4(1H)-pyridone derivative, emerged from GlaxoSmithKline's (GSK) extensive antimalarial drug discovery program as a promising lead compound. Exhibiting a novel mechanism of action and excellent preclinical pharmacokinetic properties, this compound was a candidate for further development before unexpected toxicity led to its discontinuation. This technical guide provides a comprehensive overview of the available data on the development of this compound, including its mechanism of action, preclinical data, and the ultimate reasons for its cessation.

Mechanism of Action: Targeting the Parasite's Powerhouse

This compound exerts its antimalarial effect by targeting the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain in Plasmodium falciparum.[1][2] This complex is crucial for the parasite's energy production. Unlike many other inhibitors that bind to the Qo site of the cytochrome bc1 complex, this compound was found to bind to the Qi site.[3][4] This alternative binding site explains its activity against parasite strains resistant to atovaquone, a known Qo binder.[3] By inhibiting the cytochrome bc1 complex, this compound disrupts the parasite's ability to generate ATP, leading to its death.

Figure 1: Mechanism of action of this compound on the mitochondrial electron transport chain.

Preclinical Pharmacokinetics

This compound demonstrated a favorable pharmacokinetic profile in several preclinical species, including mouse, rat, dog, and monkey.[1][2] These characteristics suggested the potential for a short-course oral therapy.[2]

Table 1: Summary of Preclinical Pharmacokinetic Properties of this compound [1][2]

| Parameter | Observation in Mouse, Rat, Dog, and Monkey |

| Blood Clearance | Low (approximately 0.5-4% of hepatic blood flow) |

| Oral Bioavailability | High (51-100%) |

| Volume of Distribution | 2-4 times total body water |

| Plasma Protein Binding | High (>99%) |

| P-glycoprotein Substrate | No |

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available, the methodologies would have followed standard practices in antimalarial drug discovery.

In Vitro Parasite Growth Inhibition Assay

The in vitro activity of this compound against P. falciparum would have been determined using a standardized growth inhibition assay. A typical protocol involves:

-

Culturing synchronized P. falciparum-infected human erythrocytes.

-

Exposing the parasites to serial dilutions of this compound for a defined period (e.g., 48-72 hours).

-

Measuring parasite growth inhibition, commonly through methods such as:

-

Microscopy to determine parasitemia.

-

Incorporation of a radiolabeled substrate like [3H]-hypoxanthine.

-

Use of fluorescent DNA-binding dyes (e.g., SYBR Green I).

-

-

Calculating the 50% inhibitory concentration (IC50) from the dose-response curve.

Cytochrome bc1 Complex Activity Assay

The inhibitory effect of this compound on the cytochrome bc1 complex would have been assessed using a biochemical assay. A general procedure for such an assay is:

-

Isolation of mitochondria from a suitable source (e.g., bovine heart or the parasite itself).

-

Measurement of the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c, typically spectrophotometrically at a specific wavelength.

-